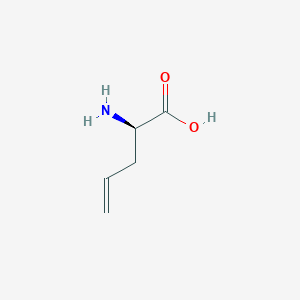

D-Allylglycine

描述

D-Allylglycine is an organic compound with the molecular formula C5H9NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of D-Allylglycine can be achieved through several methods. One common approach involves the use of enantioselective synthesis, where chiral catalysts or reagents are employed to ensure the production of the desired enantiomer. For example, the use of chiral amines or alcohols in the presence of specific catalysts can lead to the formation of this compound with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization or chromatography .

化学反应分析

Inhibition of Glutamate Decarboxylase (GAD)

D-AG acts as a suicide substrate for GAD, irreversibly inhibiting GABA synthesis. In vivo studies show intraperitoneal administration in rats reduces GABA levels by 60%, inducing convulsions within 2–4 hours . Stereospecificity is pronounced: L-AG shows negligible activity .

Interaction with D-Amino Acid Oxidase (DAO)

D-AG undergoes oxidative deamination by DAO, forming α-keto-β-pentenoic acid :This metabolite is further oxidized to acrylic acid and CO₂ in Pseudomonas species , highlighting microbial degradation pathways.

Neurotransmitter Modulation

D-AG’s inhibition of GABA synthesis alters neuronal excitability. Chronic intracerebral infusion in rats induces glutamatergic hyperactivity, impairing fear extinction—a model for anxiety disorders .

Stereochemical Influence on Reactivity

The D-configuration dictates metabolic fate. Unlike L-AG, D-AG is resistant to mammalian transaminases but susceptible to bacterial DAO . Comparative studies reveal:

| Property | D-Allylglycine | L-Allylglycine |

|---|---|---|

| GAD inhibition | Potent (IC₅₀ ~10 μM) | Weak (IC₅₀ >1 mM) |

| DAO substrate affinity | High ( = 2.5 mM) | Low ( = 15 mM) |

| Convulsant activity | Strong | Absent |

Glycopolypeptide Engineering

Incorporating D-AG into glycopolypeptides confers stimuli-responsive secondary structures. Copolymers with N-isopropylacrylamide exhibit thermosensitive behavior, transitioning from α-helix to β-sheet at 25–30°C .

Stability and Degradation

科学研究应用

Metabolic Pathways and Microbial Utilization

Microbial Metabolism

D-Allylglycine serves as a substrate for specific bacterial strains, particularly Pseudomonas putida. Research indicates that this compound undergoes catabolic processes involving keto-enoic acids as intermediates. For example, studies have shown that mutant strains of Pseudomonas putida can oxidize this compound effectively, leading to the accumulation of 2-keto-4-pentenoic acid, which is subsequently metabolized to pyruvate and acetaldehyde .

Case Study: Enzymatic Activity

In one study, cell extracts from this compound-grown cells exhibited high levels of specific enzymes such as 2-keto-4-hydroxyvalerate aldolase, indicating a robust metabolic pathway for this compound. The activity was localized to membrane fractions, showcasing the enzymatic specificity for this compound over its L-counterpart .

Neuropharmacological Applications

GABA Research

this compound is recognized as an inhibitor of glutamate decarboxylase (GAD), which plays a crucial role in gamma-aminobutyric acid (GABA) synthesis. This inhibition has significant implications for studying GABAergic signaling in the central nervous system. By modulating GABA levels, this compound can influence various neurological conditions, including anxiety disorders and epilepsy .

Case Study: Anxiety Disorders

A notable study investigated the effects of this compound on anxiety-like behaviors in animal models. Results indicated that microinjections into specific brain regions could provoke anxiety responses, demonstrating the compound's potential as a research tool for understanding anxiety mechanisms and developing therapeutic strategies .

Antimicrobial Potency

Peptide Polymers and Antibacterial Activity

Recent research has explored the use of this compound in synthesizing chirality-controlled α-peptide polymers that exhibit enhanced antimicrobial properties. The D-enantiomer was found to adopt stable helical structures that significantly increased its antibacterial activity compared to racemic mixtures .

| Antibiotic | MIC (D-PP) | MIC (DL-PP) | Potentiation Factor (D-PP) | Potentiation Factor (DL-PP) |

|---|---|---|---|---|

| Doxycycline | 0.12 μg/mL | 16 μg/mL | 128-fold | - |

| Aztreonam | 2 μg/mL | 64 μg/mL | 32-fold | 16-fold |

This data illustrates how this compound-based polymers can enhance the efficacy of antibiotics against resistant strains like Pseudomonas aeruginosa and Acinetobacter baumannii, highlighting its potential in combating antibiotic resistance .

作用机制

The mechanism of action of D-Allylglycine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in various biochemical reactions. The amino group allows it to form hydrogen bonds and ionic interactions with other molecules, influencing its reactivity and biological activity .

相似化合物的比较

Similar Compounds

(2S)-2-aminopent-4-enoic acid: The enantiomer of D-Allylglycine, with different spatial arrangement and potentially different biological activity.

2-aminobutyric acid: A similar compound with a shorter carbon chain.

2-aminohexanoic acid: A similar compound with a longer carbon chain

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both an amino group and a double bond in its structure. This combination of features makes it a versatile compound for various chemical and biological applications .

生物活性

D-Allylglycine (D-AG) is a non-proteinogenic amino acid that has garnered attention for its biological activities, particularly in the context of neurotransmission and opioid receptor modulation. This article provides an overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications based on recent research findings.

This compound is synthesized through various chemical methods, including racemization processes. A notable method involves the use of N-acetyl amino acid racemases (NAAARs), which have been engineered to improve the efficiency of converting N-acetyl-DL-allylglycine into this compound. The variant NAAAR G291D/F323Y has demonstrated up to six-fold higher activity compared to wild-type enzymes, achieving 98% conversion rates under optimal conditions .

Opioid Receptor Modulation

This compound has been studied for its role in modulating opioid receptors. Research indicates that cyclic analogs incorporating this compound exhibit varying affinities for μ and δ opioid receptors. For instance, certain cyclic peptides with D-AG substitutions showed enhanced μ and δ agonist potencies in bioassays compared to their parent compounds. Specifically, one study reported that a peptide with D-AG displayed two-fold higher potency than its cystine-containing counterpart in functional assays .

GABAergic Activity

This compound acts as an inhibitor of GABA transaminase, leading to increased levels of GABA (gamma-aminobutyric acid) in the brain. This mechanism has implications for its use in neuropharmacology, particularly in studies related to seizure activity and anxiety disorders. The compound is often used as a control in GABA research due to its ability to affect vesicular GABA levels .

Case Studies and Research Findings

- Enzymatic Conversion : In a study utilizing NAAAR G291D/F323Y, researchers achieved >89% yield of this compound from N-acetyl-DL-allylglycine within 18 hours at high substrate concentrations (50 g L⁻¹). This demonstrates the potential for industrial applications in producing enantiomerically pure amino acids .

- Opioid Receptor Affinity : A comparative study of cyclic peptides indicated that those containing this compound had significantly altered binding affinities at opioid receptors. The introduction of D-AG in specific positions resulted in compounds that were either non-selective or selectively potent for μ opioid receptors, suggesting a nuanced role for D-AG in opioid pharmacology .

- Neuropharmacological Implications : The ability of this compound to enhance GABA levels has been explored in various preclinical models assessing seizure risk. Studies have shown that its administration can lead to observable changes in seizure thresholds, indicating its potential therapeutic applications in epilepsy management .

Summary Table of Biological Activities

属性

IUPAC Name |

(2R)-2-aminopent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNNNWFKQCKFSDK-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54594-06-8 | |

| Record name | (+)-Allylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054594068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。